molecular formula C14H17N3O B13195011 1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol

Cat. No.: B13195011
M. Wt: 243.30 g/mol
InChI Key: YFAYMPJMPOBEMV-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carbaldehyde with benzylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazolopyridine derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor.

    1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ylmethanol:

Uniqueness

1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol stands out due to its specific benzyl and methyl substituents, which may confer unique biological activities and chemical reactivity compared to other pyrazolopyridine derivatives.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-benzyl-4-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C14H17N3O/c1-10-7-15-8-12-13(10)14(18)16-17(12)9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3,(H,16,18)

InChI Key

YFAYMPJMPOBEMV-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=C1C(=O)NN2CC3=CC=CC=C3

Origin of Product

United States

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